molecular formula C15H17N3O3S B6023721 N-(4-methoxybenzyl)-2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide

N-(4-methoxybenzyl)-2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide

Cat. No. B6023721
M. Wt: 319.4 g/mol
InChI Key: DAIYQFHIAOQWRV-UHFFFAOYSA-N
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Description

N-(4-methoxybenzyl)-2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide, also known as MBOPTA, is a chemical compound that has been widely studied for its potential use in scientific research. MBOPTA is a thioacetamide derivative that has been shown to exhibit a range of interesting biochemical and physiological effects, making it a promising candidate for various research applications.

Mechanism of Action

The exact mechanism of action of N-(4-methoxybenzyl)-2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide is not fully understood, but it is believed to act by binding to certain proteins and enzymes in the body. This binding can result in a range of biochemical and physiological effects, including changes in enzyme activity, gene expression, and cellular signaling pathways.
Biochemical and Physiological Effects
This compound has been shown to exhibit a range of interesting biochemical and physiological effects, including antioxidant activity, anti-inflammatory activity, and anticancer activity. These effects make this compound a promising candidate for the development of new drugs and therapies for a variety of diseases and conditions.

Advantages and Limitations for Lab Experiments

N-(4-methoxybenzyl)-2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide has several advantages for use in laboratory experiments, including its high purity, stability, and solubility in water and organic solvents. However, there are also some limitations to its use, including its relatively high cost and the need for specialized equipment and expertise to work with it.

Future Directions

There are many potential future directions for research on N-(4-methoxybenzyl)-2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide, including the development of new fluorescent probes for metal ions, the investigation of its potential as a therapeutic agent for various diseases, and the exploration of its biochemical and physiological effects in different biological systems. Further research is needed to fully understand the potential of this compound and to develop new applications for this promising compound.

Synthesis Methods

N-(4-methoxybenzyl)-2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide can be synthesized using a variety of methods, but the most common approach involves the reaction of 4-methoxybenzyl chloride with 2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetic acid in the presence of a base such as potassium carbonate. This reaction produces this compound as a white crystalline solid, which can then be purified using standard laboratory techniques.

Scientific Research Applications

N-(4-methoxybenzyl)-2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide has been studied extensively for its potential use in scientific research, particularly in the fields of biochemistry and pharmacology. One of the most interesting applications of this compound is its ability to act as a fluorescent probe for metal ions such as copper and zinc. This property has been used to develop new methods for detecting and quantifying metal ions in biological systems.

properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-2-[(4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3S/c1-10-7-13(19)18-15(17-10)22-9-14(20)16-8-11-3-5-12(21-2)6-4-11/h3-7H,8-9H2,1-2H3,(H,16,20)(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAIYQFHIAOQWRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=N1)SCC(=O)NCC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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